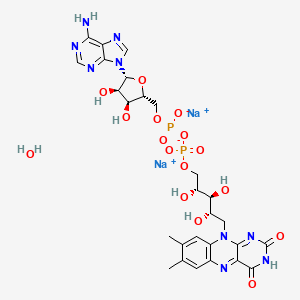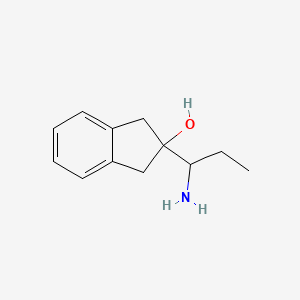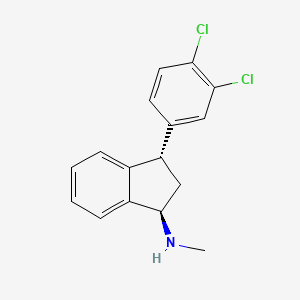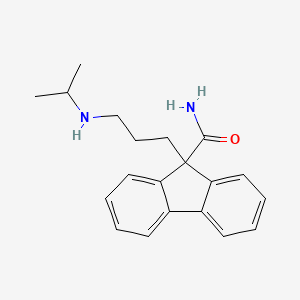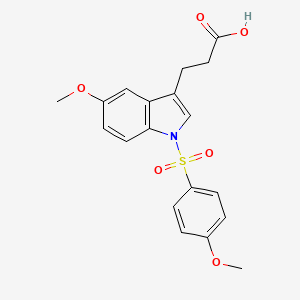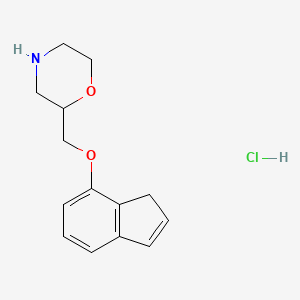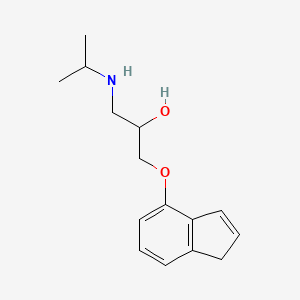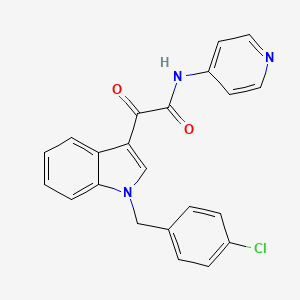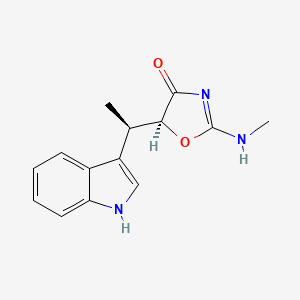
吲哚霉素
描述
吲哚霉素是一种由灰色链霉菌(Streptomyces griseus)ATCC 12648产生的天然抗生素。 它对多种病原体表现出强效抗菌活性,包括幽门螺旋杆菌、恶性疟原虫和耐甲氧西林金黄色葡萄球菌 。 吲哚霉素以其选择性抑制细菌色氨酸-tRNA合成酶而著称,使其成为对抗耐药菌的有价值工具 .
科学研究应用
吲哚霉素具有广泛的科学研究应用,包括:
- 化学: 吲哚霉素作为研究抗生素合成和修饰的模型化合物。
- 生物学: 用于研究细菌耐药机制以及色氨酸-tRNA合成酶在蛋白质合成中的作用。
- 医学: 吲哚霉素被探索为治疗耐药菌(如耐甲氧西林金黄色葡萄球菌)引起的感染的潜在疗法 .
- 工业: 该化合物用于开发新型抗生素,并作为研究细菌蛋白质合成的工具 .
作用机制
吲哚霉素通过选择性抑制细菌色氨酸-tRNA合成酶发挥其抗菌作用。这种酶对于色氨酸的合成至关重要,色氨酸是细菌蛋白质合成所需的必需氨基酸。 通过抑制这种酶,吲哚霉素会破坏蛋白质合成,导致细菌细胞死亡 。 吲哚霉素结构中的独特恶唑啉酮环在其抑制活性中起关键作用 .
生化分析
Biochemical Properties
Indolmycin plays a crucial role in biochemical reactions by competitively inhibiting bacterial tryptophan–tRNA synthetases (TrpRSs) . This inhibition disrupts protein synthesis in bacteria, leading to their growth inhibition. The compound interacts with enzymes such as phenylacetate-CoA ligase-like enzyme Ind3, which catalyzes the ATP-dependent condensation of indolmycenic acid and dehydroarginine, driving oxazolinone ring assembly . Additionally, Ind6, a chaperone-like protein, acts as a gatekeeper to direct the outcome of this reaction .
Cellular Effects
Indolmycin affects various types of cells and cellular processes by inhibiting bacterial tryptophan–tRNA synthetases . This inhibition leads to a disruption in protein synthesis, affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the inhibition of bacterial growth and the potential to be used as a topical treatment for staphylococcal infections .
Molecular Mechanism
The molecular mechanism of indolmycin involves its binding interactions with bacterial tryptophan–tRNA synthetases, leading to enzyme inhibition . The compound’s unique oxazolinone core is assembled by the dual action of the ATP-dependent enzyme Ind3 and the gatekeeper protein Ind6 . This assembly process is crucial for indolmycin’s antibacterial activity, as it disrupts protein synthesis in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indolmycin change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. In vitro and in vivo studies have shown that indolmycin maintains its antibacterial activity over time, although its stability may vary depending on environmental conditions .
Dosage Effects in Animal Models
The effects of indolmycin vary with different dosages in animal models. Studies have shown that higher doses of indolmycin can lead to toxic or adverse effects, while lower doses may be effective in inhibiting bacterial growth without causing significant harm . Threshold effects observed in these studies indicate that careful dosage management is crucial for maximizing the compound’s therapeutic potential .
Metabolic Pathways
Indolmycin is involved in metabolic pathways that include the interaction with enzymes such as phenylacetate-CoA ligase-like enzyme Ind3 and the chaperone-like protein Ind6 . These interactions are essential for the compound’s biosynthesis and its antibacterial activity. The metabolic flux and metabolite levels are influenced by indolmycin’s presence, affecting the overall metabolic processes in bacteria .
Transport and Distribution
Indolmycin is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its antibacterial activity. The transport and distribution mechanisms are crucial for ensuring that indolmycin reaches its target sites within bacterial cells .
Subcellular Localization
The subcellular localization of indolmycin is directed by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring that it effectively inhibits bacterial tryptophan–tRNA synthetases and disrupts protein synthesis .
准备方法
合成路线和反应条件: 吲哚霉素可以通过多步合成过程合成,该过程涉及使用吲哚霉素酸作为手性中间体。 灰色链霉菌的生物合成基因可以在大肠杆菌中表达,以产生吲哚霉素酸,然后通过三步合成转化为吲哚霉素 coli生产系统,并加入卤代吲哚以生成相应的吲哚霉素酸 .
工业生产方法: 吲哚霉素的工业生产通常涉及使用灰色链霉菌进行发酵。 发酵过程产生吲哚霉素,可以进一步纯化和加工以用于各种应用 .
化学反应分析
反应类型: 吲哚霉素会经历几种类型的化学反应,包括:
氧化: 吲哚霉素可以被氧化形成具有改变的生物活性的各种衍生物。
还原: 还原反应可以改变吲哚霉素分子上的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代吲哚在取代反应中用作底物.
主要产品:
- 5-羟基吲哚霉素
- 5-甲氧基吲哚霉素
- 氟吲哚霉素衍生物
相似化合物的比较
吲哚霉素因其对细菌色氨酸-tRNA合成酶的选择性抑制而独一无二。类似化合物包括:
- 莫匹罗星: 另一种抑制异亮氨酸-tRNA合成酶的抗生素。
- 夫西地酸: 抑制延伸因子G,破坏蛋白质合成。
- 四环素: 与30S核糖体亚基结合,阻止蛋白质合成 .
与这些化合物相比,吲哚霉素对色氨酸-tRNA合成酶的特异性和对常见人类微生物群的最小活性使其成为具有窄谱活性的有价值抗生素 .
属性
IUPAC Name |
(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVWGDQPXCYBV-PELKAZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318549 | |
| Record name | Indolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21200-24-8 | |
| Record name | Indolmycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21200-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolmycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of indolmycin in bacteria?
A1: Indolmycin specifically targets bacterial tryptophanyl-tRNA synthetase (TrpRS) [, , , ].
Q2: How does indolmycin interact with TrpRS?
A2: Indolmycin acts as a competitive inhibitor of TrpRS, competing with tryptophan for binding to the enzyme [, , ]. This prevents the formation of tryptophanyl-tRNA, which is essential for protein synthesis [, ].
Q3: Does indolmycin affect eukaryotic TrpRS?
A3: Indolmycin demonstrates selectivity for bacterial TrpRS. While it effectively inhibits bacterial TrpRS, it exhibits minimal impact on the eukaryotic (rat liver) enzyme [, , ].
Q4: How does the binding of indolmycin to bacterial TrpRS differ from tryptophan binding?
A4: Crystallographic analysis of Bacillus stearothermophilus TrpRS reveals that, despite structural similarities with tryptophan, indolmycin binds to the enzyme with significantly higher affinity []. This tight binding is attributed to the indolmycin-induced positioning of a magnesium ion (Mg2+), which stabilizes a ground state Mg2+•ATP configuration and ultimately inhibits enzyme activity [].
Q5: What are the downstream effects of indolmycin inhibiting TrpRS?
A5: By inhibiting TrpRS, indolmycin disrupts protein synthesis in bacteria. This can lead to growth inhibition and, at sufficient concentrations, bactericidal activity [, , ].
Q6: Does indolmycin have other mechanisms of action in bacteria?
A6: While the primary target is TrpRS, studies have shown that indolmycin can also influence transcriptional regulation in bacteria. For instance, it was found to repress transcription at the trp promoter in Escherichia coli [].
Q7: How does indolmycin resistance emerge in bacteria?
A7: Some bacteria possess an inducible, indolmycin-resistant isoform of TrpRS encoded by the trpRS1 gene [, ]. Overexpression of this gene confers resistance to indolmycin [, , , ]. Resistance can also arise through mutations in the trpS gene, which encodes the indolmycin-sensitive TrpRS [].
Q8: What is the molecular formula and weight of indolmycin?
A8: Indolmycin has a molecular formula of C14H15N3O2 and a molecular weight of 257 g/mol [].
Q9: What are the key structural features of indolmycin?
A9: Indolmycin features an oxazolinone heterocycle, an indole ring, and a methylamino group []. Its full chemical name is (-)-2-methylamino-5-α-(3'-indolyl) ethyl-2-oxazolin-4-one [].
Q10: How is the oxazolinone ring in indolmycin biosynthesized?
A10: The oxazolinone core is assembled by the coordinated action of two enzymes: Ind3 and Ind6. Ind3, an ATP-dependent enzyme, catalyzes the unusual condensation of indolmycenic acid and dehydroarginine, leading to oxazolinone ring formation. Ind6, with its chaperone-like properties, plays a crucial role in guiding this reaction, preventing the formation of an aberrant shunt product [].
Q11: How do structural modifications affect the activity of indolmycin?
A11: Modifications to the indolmycin structure can significantly impact its activity. For instance, introducing a methoxy or hydroxy group at the 5-position of the indole ring results in more hydrophilic indolmycin derivatives with moderately increased antimicrobial activity compared to the parent compound [, ].
Q12: What is the significance of the stereochemistry of indolmycin for its activity?
A12: The levorotatory enantiomer of indolmycin, with the same absolute configuration as the naturally occurring form, is the only enantiomer exhibiting antimicrobial activity. The dextrorotatory enantiomer is inactive [].
Q13: Have any synthetic analogs of indolmycin shown improved activity?
A13: Yes, a 4″-methylated indolmycin analog, Y-13, demonstrated enhanced anti- Mycobacterium tuberculosis activity compared to the parent compound [].
Q14: What is the spectrum of antibacterial activity of indolmycin?
A14: Indolmycin exhibits activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria [, , , , , ].
Q15: How does the minimal inhibitory concentration (MIC) of indolmycin vary among bacterial species?
A15: The MIC of indolmycin is influenced by the bacterial generation time. Bacteria with shorter generation times, such as Bacillus subtilis, generally exhibit higher MICs compared to those with longer generation times, like Staphylococcus aureus [].
Q16: Does indolmycin exhibit synergy with other antibacterial agents?
A16: Studies have shown a synergistic interaction between indolmycin analog Y-13 and indole propionic acid, an allosteric inhibitor of TrpE, suggesting a potential strategy to enhance the efficacy of indolmycin-based antibiotics [, ].
Q17: Has indolmycin shown efficacy in animal models of infection?
A17: While specific details about animal models are limited in the provided research, indolmycin is noted for its potential as a topical agent for treating staphylococcal infections []. Further research is needed to fully elucidate its in vivo efficacy in various infection models.
Q18: What are the known mechanisms of resistance to indolmycin?
A18: The primary resistance mechanisms include:
Q19: Is there cross-resistance between indolmycin and other antibacterial agents?
A19: Limited information is available on cross-resistance between indolmycin and other antibiotic classes. Notably, indolmycin-resistant mutants often do not exhibit cross-resistance with mupirocin or fusidic acid, two other anti-staphylococcal agents [].
Q20: Can indolmycin resistance be induced?
A20: Yes, exposure to indolmycin can induce the expression of the trpRS1 gene, leading to resistance [, , ]. This inducible resistance highlights the need for further research into strategies to overcome this mechanism.
Q21: What are the potential applications of indolmycin?
A21: Indolmycin's primary application is as a potential antibacterial agent, particularly for topical treatment of staphylococcal infections, including those caused by MRSA []. Additionally, its derivatives, such as Y-13, hold promise as anti-tuberculosis agents [].
Q22: What are the key challenges in developing indolmycin as a therapeutic?
A22: Some of the challenges include:
Q23: What are the future directions for indolmycin research?
A23: Future research should focus on:
Q24: How can genome mining aid in the discovery of new indolmycin derivatives?
A24: Genome mining techniques can uncover novel gene clusters associated with indolmycin biosynthesis in various bacterial species []. This approach can unearth new indolmycin analogs with potentially improved activity and pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



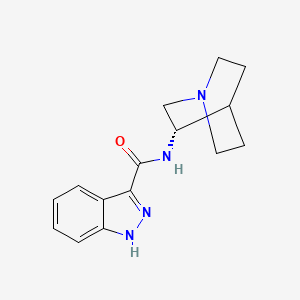

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
